![molecular formula C11H11F3O2 B169894 4-[3-(Trifluoromethyl)phenyl]butanoic acid CAS No. 145485-43-4](/img/structure/B169894.png)
4-[3-(Trifluoromethyl)phenyl]butanoic acid
Overview
Description
4-[3-(Trifluoromethyl)phenyl]butanoic acid is a fluorinated carboxylic acid featuring a butanoic acid backbone substituted with a 3-(trifluoromethyl)phenyl group. This compound is notable for its role in medicinal chemistry, particularly as a precursor or active component in ligands targeting G protein-coupled receptors (GPCRs) such as the free fatty acid receptor 2 (FFA2). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety facilitates hydrogen bonding and ionic interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which uses boronic acids or esters as reagents . This reaction is catalyzed by palladium and often requires a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
4-[3-(Trifluoromethyl)phenyl]butanoic acid serves as a building block for the synthesis of peptide-based drugs. The trifluoromethyl group contributes to increased biological activity and stability, making derivatives of this compound suitable for therapeutic applications.
- Synthesis of Peptide Derivatives : The compound can be modified to create various peptide analogs that exhibit enhanced pharmacological properties. For example, studies indicate that similar structures often demonstrate significant antimicrobial and anticancer activities.
The biological activity of this compound has been assessed through computational predictions and experimental assays. Its interactions with biological targets are crucial for understanding its pharmacokinetic profiles.
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify the binding interactions of this compound with various proteins, which can lead to the development of new therapeutic agents.
Case Studies in Antibacterial and Anticancer Research
Several case studies have highlighted the efficacy of compounds containing the trifluoromethyl group in treating bacterial infections and cancer:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as E. coli, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL.
- Anticancer Activity : Preclinical trials involving xenograft models showed that treatments with this compound led to substantial tumor regression, outperforming traditional therapies in both efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution on the Phenyl Ring
a) Chlorophenyl Acetamido Derivatives
- (S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB): This analog (CATPB) replaces the hydrogen on the butanoic acid backbone with a 3-chlorophenyl acetamido group. The addition of the chlorophenyl moiety enhances FFA2 antagonistic activity, with a reported pIC50 of 7.63 ± 0.08 .
b) Positional Isomerism
- 4-[4-(Trifluoromethyl)phenyl]butanoic acid: Shifting the trifluoromethyl group from the 3- to the 4-position on the phenyl ring alters steric and electronic interactions. For example, 3-[4-(trifluoromethyl)phenyl]propanoic acid (a propanoic acid analog) forms inversion dimers via O–H⋯O hydrogen bonds in its crystal structure, suggesting reduced solubility compared to the butanoic acid derivatives .
Backbone Modifications
a) Chain Length Variations
- 3-[4-(Trifluoromethyl)phenyl]propanoic acid: Shortening the carbon chain from four (butanoic acid) to three (propanoic acid) reduces molecular flexibility. This analog’s crystal structure reveals intermolecular hydrogen bonding, which may limit bioavailability due to higher melting points .
b) Sulfonamido Substitution
- 4-((3-(Trifluoromethyl)phenyl)sulfonamido)butanoic acid: Replacing the direct phenyl attachment with a sulfonamido group introduces a sulfonyl bridge, increasing polarity and acidity (pKa ~1–2). This modification may enhance solubility but reduce membrane permeability compared to the parent compound .
Functional Group Additions
a) Amino-Protected Derivatives
- Such derivatives are often intermediates in peptide synthesis but may exhibit reduced receptor affinity due to hindered interactions .
b) Fmoc-Protected Analogs
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid: The Fmoc group is commonly used in solid-phase peptide synthesis. While this analog is critical for constructing peptide libraries, its large hydrophobic group may diminish activity in non-peptidic biological targets .
Halogen and Alkyl Substituents
- However, the methyl group may enhance lipophilicity, improving blood-brain barrier penetration .
- (S)-3-(2-(m-Tolyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid: Adding a methyl group to the phenyl acetamido moiety (m-tolyl) increases steric bulk, which could either enhance or disrupt binding depending on the target’s active site geometry .
Receptor Binding and Antagonism
- CATPB : Demonstrates potent FFA2 antagonism (pIC50 = 7.63) due to synergistic effects of the trifluoromethyl and chlorophenyl groups. The chlorophenyl acetamido group likely engages in π-π stacking with aromatic residues in the receptor .
- Unsubstituted 4-[3-(Trifluoromethyl)phenyl]butanoic acid: Lacks the acetamido group, resulting in lower receptor specificity. Its primary utility lies as a synthetic precursor .
Solubility and Stability
Biological Activity
4-[3-(Trifluoromethyl)phenyl]butanoic acid, a compound notable for its trifluoromethyl group, has garnered attention in medicinal chemistry due to its unique structural characteristics that enhance its biological activity. The trifluoromethyl group is known to improve lipophilicity and membrane penetration, which can facilitate interactions with various biological targets. This article reviews the biological activity of this compound, discussing its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₁H₁₃F₃O₂
- Molecular Weight : Approximately 250.23 g/mol
- Structure : The presence of the trifluoromethyl group attached to a phenyl ring contributes to the compound's stability and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that the compound may function as an inhibitor or modulator in various biochemical pathways, influencing cellular processes such as gene transcription and enzyme activity.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, potentially altering their activity and influencing metabolic pathways.
- Receptor Modulation : Its lipophilicity enhances binding affinity to certain receptors, which may lead to therapeutic effects in conditions like inflammation or fibrosis.
Biological Activity Overview
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Effects : In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antifibrotic Properties : Research indicates that it may reduce connective tissue growth factor (CTGF) expression in cellular models, which is crucial for fibrosis development.
- Cytotoxicity Profile : Notably, studies have shown low cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .
Study 1: Inhibition of Rho/MRTF/SRF Pathway
A study identified this compound as a potent inhibitor of the Rho/Myocardin-related transcription factor (MRTF)/serum response factor (SRF)-mediated gene transcription pathway. The compound demonstrated significant potency with an IC50 value in the nanomolar range, suggesting its potential use in treating fibrotic diseases without acute cytotoxicity .
Study 2: Pharmacokinetics and Metabolism
Pharmacokinetic studies have shown that compounds containing the trifluoromethyl group often exhibit favorable absorption and distribution characteristics. For instance, similar compounds have demonstrated prolonged half-lives and extensive tissue distribution, which could enhance their therapeutic efficacy .
Comparative Analysis
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
This compound | Structure | Trifluoromethyl group enhances lipophilicity | Anti-inflammatory, antifibrotic |
3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid | Structure | Chiral derivative with potential enzyme modulation | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[3-(Trifluoromethyl)phenyl]butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the trifluoromethylphenyl group to a butanoic acid backbone. For example, intermediates like methyl (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-trifluoromethylphenyl)butanoate are used, followed by hydrolysis to yield the final compound . Reaction optimization (e.g., temperature, catalyst loading) is critical, as trifluoromethyl groups can sterically hinder reactivity.
Q. How is the structural integrity of this compound verified in synthetic batches?
- Methodological Answer : Techniques include:
- NMR Spectroscopy : and NMR confirm the presence of the trifluoromethyl group and aromatic protons.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHFO, expected m/z 232.07).
- X-ray Crystallography : For derivatives, crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O dimers) confirm stereoelectronic effects .
Q. What analytical methods are recommended for purity assessment in pharmacokinetic studies?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard. Purity >95% is achievable via gradient elution using C18 columns and acetonitrile/water mobile phases. Impurities like unreacted intermediates are monitored using LC-MS .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets (e.g., FFA2 receptors)?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity, affecting receptor binding. Competitive binding assays (e.g., FFA2 ligand displacement) show IC values in the micromolar range. Computational docking studies (e.g., AutoDock Vina) predict hydrophobic interactions with receptor pockets .
Q. What strategies resolve low yields in large-scale synthesis due to steric hindrance from the trifluoromethyl group?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20%. Solvent optimization (e.g., DMF for polar intermediates) and catalytic systems like Pd(PPh) enhance coupling efficiency .
Q. How do structural modifications (e.g., sulfonamido derivatives) alter the compound’s pharmacological profile?
- Methodological Answer : Introducing a sulfonamido group (e.g., 4-((3-(Trifluoromethyl)phenyl)sulfonamido)butanoic acid) increases acidity (pKa ~3.5) and enhances solubility. In vitro assays reveal improved IC values for protease inhibition compared to the parent compound .
Q. What crystallographic data are available for related analogs, and how do they inform conformational analysis?
- Methodological Answer : Single-crystal X-ray studies of 3-[4-(Trifluoromethyl)phenyl]propanoic acid show inversion dimers stabilized by O–H⋯O hydrogen bonds (d = 1.85 Å). The trifluoromethyl group induces torsional strain (~15° deviation from coplanarity), impacting solid-state packing .
Q. How is the compound’s stability assessed under physiological conditions for drug development?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS detect degradation products (e.g., decarboxylation or defluorination). Phosphate-buffered saline (pH 7.4) incubations show <5% degradation over 72 hours, supporting in vivo applicability .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity data across studies?
- Methodological Answer : Variability often arises from assay conditions (e.g., cell lines, serum concentration). Meta-analysis of IC values (e.g., FFA2 antagonism: 2–50 µM) should normalize for factors like ligand concentration and incubation time. Cross-validation using orthogonal assays (e.g., cAMP vs. calcium flux) clarifies mechanistic inconsistencies .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-5-1-3-8(7-9)4-2-6-10(15)16/h1,3,5,7H,2,4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSHBPXDRHJEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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